Cas no 97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one)

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one structure
97538-67-5 structure
Produktname:(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
CAS-Nr.:97538-67-5
MF:C7H8Cl3NO2
MW:244.502919197083
MDL:MFCD08274464
CID:91143
PubChem ID:253660382

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
    • (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
    • (3R-cis)-Tetrahydro-3-trichloromethyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one
    • (3R)-TRICHLOROMETHYL-CIS-TETRAHYDROPYRROLO[1,2-C]OXAZOL-1-ONE
    • (3R,7AS)-3-(Trichloromethyl)tetrahydropyrrolo-[1,2-c]oxazol-1(3H)-one
    • (3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
    • (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3,3,0]octane-4-one
    • (3R,7aS)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
    • C7H8Cl3NO2
    • GWQBXRYSVSZLSL-UJURSFKZSA-N
    • SB22734
    • VC30668
    • (3R,7aS)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (ACI)
    • 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(trichloromethyl)-, (3R-cis)- (ZCI)
    • AKOS016003683
    • (3R,7aS)-3-(trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one
    • AS-11205
    • (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one, >=98.0% (AT)
    • 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(trichloromethyl)-,(3r,7as)-
    • CS-0035467
    • (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
    • (3r,7as)-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1(3h)-one
    • T2902
    • SCHEMBL1054805
    • (3R,7aS)-3-trichloromethyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one
    • Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one
    • MFCD08274464
    • 97538-67-5
    • (2R,5S)-2-Trichloromethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
    • MDL: MFCD08274464
    • Inchi: 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1
    • InChI-Schlüssel: GWQBXRYSVSZLSL-UJURSFKZSA-N
    • Lächelt: C([C@H]1OC(=O)[C@@H]2CCCN12)(Cl)(Cl)Cl

Berechnete Eigenschaften

  • Genaue Masse: 242.96200
  • Monoisotopenmasse: 242.962
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 240
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.5
  • Tautomerzahl: 2
  • XLogP3: 2.5
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Geruchsloser Kristall
  • Dichte: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 109.0 to 113.0 deg-C
  • Siedepunkt: 338.6 °C at 760 mmHg
  • Flammpunkt: 158.6 °C
  • Brechungsindex: 1.573
  • Löslichkeit: Leicht löslich (2,7 g/l) (25°C),
  • PSA: 29.54000
  • LogP: 1.64180
  • Löslichkeit: Nicht bestimmt
  • Optische Aktivität: [α]/D 29 to 34°, c = 2 in toluene

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Lagerzustand:Lagern bei 0-5° C

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ1012-100G
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
100g
¥ 1,848.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ1012-5G
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
5g
¥ 198.00 2023-04-12
ChemScence
CS-0035467-25g
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
97538-67-5
25g
$124.0 2022-04-26
TRC
T895760-2.5g
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
97538-67-5
2.5g
$ 95.00 2022-06-02
Apollo Scientific
OR316050-25g
(3R)-Trichloromethyl-cis-Tetrahydropyrrolo[1,2-c]oxazol-1-one
97538-67-5 98%
25g
£68.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R160945-5g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 >98.0%(GC)
5g
¥244.90 2023-09-01
TRC
T895760-250mg
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
97538-67-5
250mg
$ 50.00 2022-06-02
Chemenu
CM109240-50g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
50g
$216 2021-08-06
abcr
AB205756-10 g
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; .
97538-67-5 98%
10 g
€154.90 2023-07-20
abcr
AB205756-100 g
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; .
97538-67-5 98%
100 g
€715.10 2023-07-20

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  reflux
Referenz
Enantioselective Approach to 13a-Methylphenanthroindolizidine Alkaloids
Su, Bo; Cai, Chunlong; Wang, Qingmin, Journal of Organic Chemistry, 2012, 77(18), 7981-7987

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  reflux
Referenz
Synthesis and crystal structure of N-formyl-L-proline benzylamide
Fu, Ying; Hu, Xue-mei; Wang, Ming-zhu; Zhang, Huai-yuan; Li, Jiao, Xibei Shifan Daxue Xuebao, 2010, 46(5), 64-67

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  reflux
Referenz
The first enantioselective approach to 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids - Synthetic studies towards hypoestestatin 2
Su, Bo; Deng, Meng; Wang, Qingmin, European Journal of Organic Chemistry, 2013, 2013(10), 1979-1985

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  6 h, reflux
Referenz
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; Brimble, Margaret A.; Muir, Victoria J.; Lai, Michelle Y. H.; Trotter, Nicholas S.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  6 h, reflux
Referenz
First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C
Dokli, Irena; Pohl, Radek; Klepetarova, Blanka; Jahn, Ullrich, Chemical Communications (Cambridge, 2019, 55(27), 3931-3934

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ;  reflux
Referenz
A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino Acids
Li, Shi-Guang; Portela-Cubillo, Fernando; Zard, Samir Z., Organic Letters, 2016, 18(8), 1888-1891

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  6 h, reflux
Referenz
Pentacyclic indole derivatives as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimics
Bittermann, Holger; Boeckler, Frank; Einsiedel, Juergen; Gmeiner, Peter, Chemistry - A European Journal, 2006, 12(24), 6315-6322

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  4.5 h, reflux
Referenz
Synthesis of enantiopure 5.7-spirodiamines: (S)-1,7-diazaspiro[4.6]undecane and related compounds
Pettersen, Daniel; Ahlberg, Per, Tetrahedron: Asymmetry, 2005, 16(12), 2075-2080

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  19.5 h, rt
Referenz
Design and stereoselective synthesis of ProM-2: A spirocyclic diproline mimetic with polyproline type II (PPII) helix conformation
Reuter, Cedric; Opitz, Robert; Soicke, Arne; Dohmen, Stephan; Barone, Matthias; et al, Chemistry - A European Journal, 2015, 21(23), 8464-8470

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  rt; 3 h, 85 °C
Referenz
Preparation of pyrrolidine-2-carboxamide compounds for treating neuronal microglia inflammation
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  20 °C; 3 h, reflux
Referenz
Synthesis of chiral diamines using novel 2-trichloromethyloxazolidin-4-one precursors derived from 5-oxo-proline and proline
Amedjkouh, Mohamed; Ahlberg, Per, Tetrahedron: Asymmetry, 2002, 13(20), 2229-2234

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  19.5 h, rt
Referenz
Structural mimetics of proline-rich peptides and use of same
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  6 h, reflux
Referenz
Preparation of analogs of glycyl-prolyl-glutamate as neuroprotective agents
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Solvents: Chloroform
Referenz
Use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as a novel and enantioselective organocatalyst for the aldol reaction
Tong, Sok-Teng; Harris, Paul W. R.; Barker, David; Brimble, Margaret A., European Journal of Organic Chemistry, 2008, (1), 164-170

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  2.5 h, rt
Referenz
Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics
Bittermann, Holger; Gmeiner, Peter, Journal of Organic Chemistry, 2006, 71(1), 97-102

Synthetic Routes 17

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  rt; 3 h, 85 °C
Referenz
Preparation of pyrrolidine-2-carboxamide derivative in inhibiting inflammation of microglia
, China, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Toluene ;  6 h, 57 - 63 °C
Referenz
Process for preparation of α-methyl-L-proline
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  overnight, rt
Referenz
Click chemistry. A straightforward route to decorated prolines
Pisaneschi, Federica; Cordero, Franca M.; Lumini, Marco; Brandi, Alberto, Synlett, 2007, (18), 2882-2884

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Raw materials

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preparation Products

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97538-67-5)(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
A845720
Reinheit:99%/99%
Menge:10g/100g
Preis ($):165.0/252.0